2,2,3,5-Tetramethylheptane chemical properties and structure
2,2,3,5-Tetramethylheptane chemical properties and structure
An In-Depth Technical Guide to 2,2,3,5-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,5-Tetramethylheptane is a branched-chain alkane, an isomer of undecane, with the chemical formula C₁₁H₂₄. As a saturated hydrocarbon, it is a non-polar compound characterized by its intricate steric structure which influences its physical and chemical behavior. This document provides a comprehensive overview of the chemical properties and structural information of 2,2,3,5-tetramethylheptane, intended for use in research and development settings.
Chemical Structure and Identification
The structural framework of 2,2,3,5-tetramethylheptane is built upon a seven-carbon heptane (B126788) chain. This backbone is substituted with four methyl groups at the second, third, and fifth carbon positions. Specifically, there are two methyl groups at the C2 position, and one methyl group each at the C3 and C5 positions. This arrangement leads to a chiral center at the C3 and C5 positions, though the commercial product is typically a racemic mixture.
Key identifiers for 2,2,3,5-tetramethylheptane are:
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IUPAC Name : 2,2,3,5-tetramethylheptane[1]
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SMILES : CCC(C)CC(C)C(C)(C)C[1]
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InChI : InChI=1S/C11H24/c1-7-9(2)8-10(3)11(4,5)6/h9-10H,7-8H2,1-6H3[1][4]
The following diagram illustrates the relationship between the IUPAC name and the deduced chemical structure.
Physicochemical Properties
The physicochemical properties of 2,2,3,5-tetramethylheptane are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 156.31 g/mol | [1][3] |
| Exact Mass | 156.187800766 Da | [1][3] |
| Boiling Point | 174 °C | [2] |
| Melting Point | -57.06 °C (estimate) | [2] |
| Density | 0.7517 g/cm³ | [2] |
| Refractive Index | 1.4210 | [2] |
| XLogP3-AA | 5.2 | [1][3] |
| Complexity | 97.1 | [1][3] |
| Rotatable Bond Count | 4 | [3] |
Experimental Data and Protocols
Spectroscopic data is available, with the National Institute of Standards and Technology (NIST) providing the mass spectrum (electron ionization) for this compound.[4][5] However, detailed experimental conditions for the acquisition of this data are not provided. For researchers requiring specific analytical data, it is recommended to perform independent analysis (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) on a purchased sample.
Signaling Pathways and Biological Activity
As a simple, non-functionalized alkane, 2,2,3,5-tetramethylheptane is not known to be involved in specific biological signaling pathways. Its primary biological relevance would be related to its hydrophobic nature, potentially allowing it to interact with non-polar regions of biological macromolecules or lipid membranes. However, there is a lack of specific research on the biological activities of this particular isomer. Its high lipophilicity, indicated by the XLogP3-AA value of 5.2, suggests it would likely exhibit low aqueous solubility and high partitioning into lipid environments.[1][3]
Conclusion
2,2,3,5-Tetramethylheptane is a well-characterized branched alkane with defined chemical and physical properties. While it does not possess obvious reactive functional groups for direct involvement in biological signaling, its stereochemistry and hydrophobicity make it a potentially interesting scaffold or reference compound in medicinal chemistry and materials science. The lack of detailed, publicly available experimental protocols for its synthesis and analysis necessitates that researchers develop or adapt standard procedures for their specific applications.
